N4-Benzyl-N4,2-dimethyl-1,4-benzenediamine
Overview
Description
N4-Benzyl-N4,2-dimethyl-1,4-benzenediamine is a chemical compound with the molecular formula C8H12N2 . It is also known by various other names, including p-Phenylenediamine, N,N-dimethyl- , p-(Dimethylamino)aniline , and p-Aminodimethylaniline . This compound belongs to the class of aromatic amines and plays a significant role in various applications.
Scientific Research Applications
Synthetic Aspects of Benzodiazepines
Benzodiazepines, which share structural similarities with the compound of interest, are crucial in pharmaceuticals, demonstrating the importance of synthetic strategies for such compounds. A review highlighted systematic synthetic strategies for 1,4- and 1,5-benzodiazepines using o-phenylenediamine as a precursor, illustrating the broad and significant approaches developed for their synthesis. These methods are valuable for scientists exploring efficient methods for synthesizing biologically active moieties (Teli, Sunita et al., 2023).
Chemical Properties and Applications
The review on "Synthetic Utilities of O-Phenylenediamines" discusses various methods for synthesizing heterocyclic compounds, including benzimidazoles, quinoxalines, and benzo[1,5]diazepines from o-phenylenediamines. This indicates the versatility of o-phenylenediamine derivatives for constructing molecules with pharmacological potential. The synthesis approaches and applications in creating new molecular systems with attractive properties highlight the synthetic and functional relevance of compounds structurally related to "N4-Benzyl-N4,2-dimethyl-1,4-benzenediamine" (Ibrahim, M., 2011).
Importance in Supramolecular Chemistry
Compounds like benzene-1,3,5-tricarboxamide (BTA), while structurally distinct, illustrate the significance of aromatic amides in supramolecular chemistry. BTAs have been used in various applications ranging from nanotechnology to polymer processing, underscoring the potential of aromatic compounds with functional groups similar to those in "this compound" for creating ordered structures with practical applications (Cantekin, S. et al., 2012).
Properties
IUPAC Name |
4-N-benzyl-4-N,2-dimethylbenzene-1,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2/c1-12-10-14(8-9-15(12)16)17(2)11-13-6-4-3-5-7-13/h3-10H,11,16H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOTLBNWDVMHJKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N(C)CC2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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